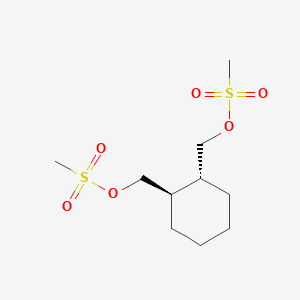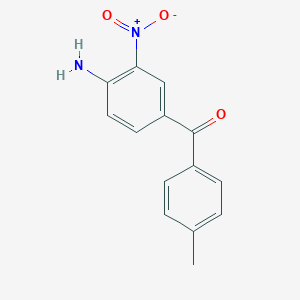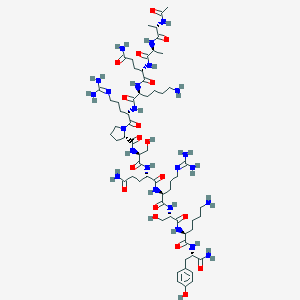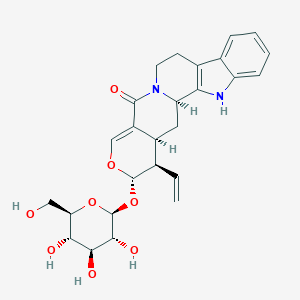![molecular formula C6H6N4O B122224 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one CAS No. 150017-70-2](/img/structure/B122224.png)
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one, also known as MPT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. MPT is a derivative of pyrazolotriazine and is known to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In material science, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In agriculture, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been studied for its potential use as a plant growth regulator.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one is not fully understood, but it is believed to interact with various enzymes and receptors in the body. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus. In addition, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to interact with the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
Efectos Bioquímicos Y Fisiológicos
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can inhibit the activity of COX-2, leading to a decrease in the production of inflammatory mediators. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus. In vivo studies have shown that 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can reduce inflammation and tumor growth in animal models. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one in lab experiments is its unique structural properties, which make it a versatile building block for the synthesis of various organic materials. Another advantage is its potential applications in medicinal chemistry, material science, and agriculture. However, one limitation of using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one. One direction is the further investigation of its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the synthesis of new organic materials using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one as a building block. In addition, the study of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one as a plant growth regulator in agriculture could lead to the development of new and more efficient ways of crop production.
Métodos De Síntesis
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can be synthesized through various methods, including the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate and acetic anhydride in the presence of sodium acetate and glacial acetic acid.
Propiedades
Número CAS |
150017-70-2 |
|---|---|
Nombre del producto |
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one |
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
6-methyl-3H-pyrazolo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-6(11)7-3-8-10(5)9-4/h2-3H,1H3,(H,7,8,11) |
Clave InChI |
DKXJVFKEQCRFNP-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NN2C(=C1)C(=O)N=CN2 |
SMILES |
CC1=NN2C(=C1)C(=O)NC=N2 |
SMILES canónico |
CC1=NN2C(=C1)C(=O)N=CN2 |
Sinónimos |
Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one, 6-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




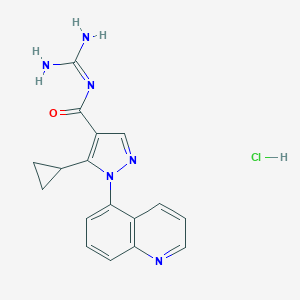
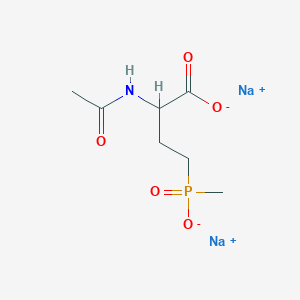
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)
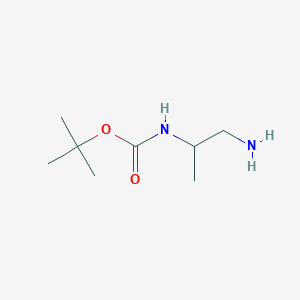

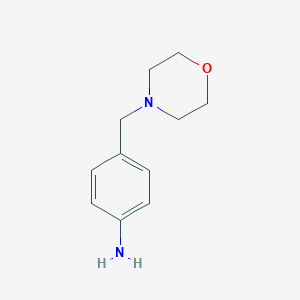
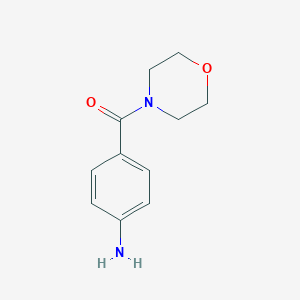
![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)
